4-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
Description
4-Hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is a hydrazone derivative synthesized via condensation of 4-hydroxybenzohydrazide with 3-methylthiophene-2-carbaldehyde under acidic conditions (e.g., methanol and acetic acid) . Its structure features a benzohydrazide core linked to a 3-methylthiophen-2-yl moiety via an E-configuration imine bond. This compound is part of a broader class of hydrazide-hydrazones, which are studied for diverse applications, including corrosion inhibition, antimicrobial activity, and metal chelation .
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-6-7-18-12(9)8-14-15-13(17)10-2-4-11(16)5-3-10/h2-8,16H,1H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNEGLZJKMKSA-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Hydrazide-hydrazones exhibit tunable properties based on substituents. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (e.g., nitro in 5-nitrofuran derivatives) enhance antileishmanial potency, with IC50 values as low as 0.58 µM .
- Thiophene Derivatives : The 3-methylthiophen-2-yl group in the target compound likely enhances corrosion inhibition due to sulfur’s electron-donating properties, as seen in structurally similar 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH), which shows 85% inhibition efficiency in 0.5 M H2SO4 .
- Hydroxyl and Methoxy Groups : Derivatives with 2-hydroxyphenyl or 3-methoxybenzylidene substituents exhibit applications in biosorption and enzyme inhibition, respectively .
Structural and Crystallographic Insights
- Crystal Packing: Analogous hydrazones (e.g., 4-tert-butyl-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide) crystallize in monoclinic systems (space group Pbc2) with bond lengths (C=N: ~1.28 Å) and angles consistent with planar hydrazone backbones .
- Conformational Flexibility : The E-configuration of the imine bond is critical for bioactivity, as seen in nitroheterocyclic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
